molecular formula C17H14N2O2 B1276288 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 618101-89-6

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1276288
CAS No.: 618101-89-6
M. Wt: 278.3 g/mol
InChI Key: GIYRFIKVWFWVPY-UHFFFAOYSA-N
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Description

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with phenyl and p-tolyl groups

Biochemical Analysis

Biochemical Properties

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response. The compound acts as an inhibitor, binding to the active sites of these enzymes and preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of COX enzymes, inhibiting their catalytic activity and preventing the formation of prostaglandins . This inhibition is achieved through competitive binding, where this compound competes with arachidonic acid for the active site of the enzyme. Additionally, the compound may influence gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without significant adverse effects. At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to inflammation and pain. The compound interacts with enzymes such as COX-1 and COX-2, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound may influence metabolic flux by modulating the activity of key enzymes involved in these pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This property is crucial for its effectiveness in targeting specific tissues and exerting its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with enzymes and other biomolecules. The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Additionally, post-translational modifications may direct the compound to specific cellular compartments, enhancing its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of hydrazines with 1,3-diketones or β-keto esters. One common method is the reaction of phenylhydrazine with p-tolylacetic acid in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as transition metals or acidic resins may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and p-tolyl groups on the pyrazole ring makes it a versatile scaffold for further functionalization and application in various fields .

Properties

IUPAC Name

2-(4-methylphenyl)-5-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-16(17(20)21)11-15(18-19)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYRFIKVWFWVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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